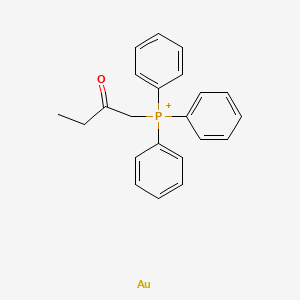
Gold;2-oxobutyl(triphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold;2-oxobutyl(triphenyl)phosphanium is a compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three phenyl groups and an additional substituent, in this case, a 2-oxobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gold;2-oxobutyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with a gold precursor and a 2-oxobutyl halide. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction scheme can be represented as follows:
Ph3P+AuCl+2-oxobutyl halide→this compound+by-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Gold;2-oxobutyl(triphenyl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The 2-oxobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Scientific Research Applications
Gold;2-oxobutyl(triphenyl)phosphanium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Gold;2-oxobutyl(triphenyl)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Gold;2-oxobutyl(triphenyl)phosphanium can be compared with other similar compounds such as:
Triphenylphosphine: A widely used ligand in coordination chemistry.
2-oxobutylphosphine: A compound with similar substituents but different reactivity.
Gold;triphenylphosphine: A compound with similar metal-ligand interactions but different substituents.
Properties
CAS No. |
53224-09-2 |
|---|---|
Molecular Formula |
C22H22AuOP+ |
Molecular Weight |
530.3 g/mol |
IUPAC Name |
gold;2-oxobutyl(triphenyl)phosphanium |
InChI |
InChI=1S/C22H22OP.Au/c1-2-19(23)18-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,2,18H2,1H3;/q+1; |
InChI Key |
HOYOAUYLZCJALI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


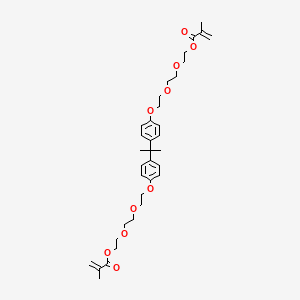
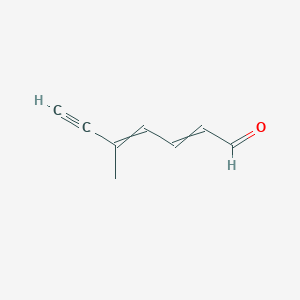
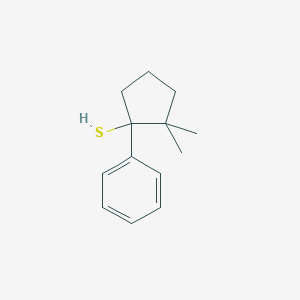
![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
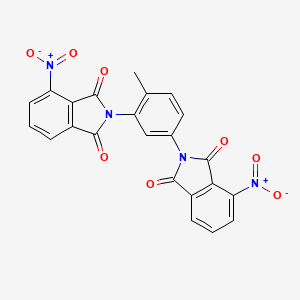
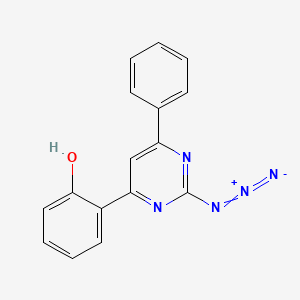
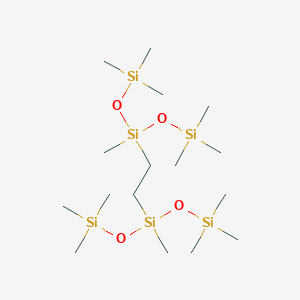
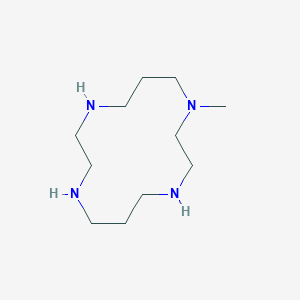
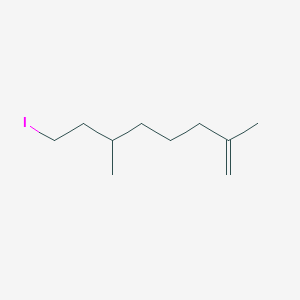
![Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate](/img/structure/B14641696.png)
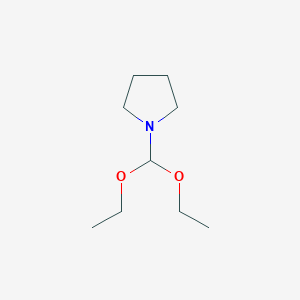
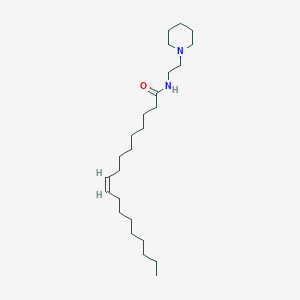
![Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]-](/img/structure/B14641713.png)

